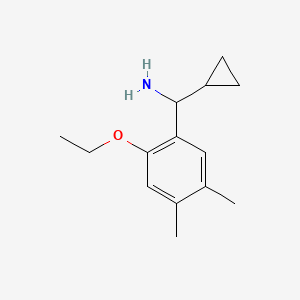
(1H-Imidazol-1-yl)(pyren-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-1-yl)(pyren-1-yl)methanone: is a chemical compound that features both an imidazole ring and a pyrene moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrene moiety is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(pyren-1-yl)methanone typically involves the reaction of pyrene-1-carboxylic acid with imidazole in the presence of a coupling agent. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrene and the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(pyren-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
(1H-Imidazol-1-yl)(pyren-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(pyren-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrene moiety’s fluorescence can be used to track the compound’s localization and interactions within cells.
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(naphthyl)methanone: Contains a naphthyl group instead of a pyrene moiety.
(1H-Imidazol-1-yl)(anthracen-1-yl)methanone: Features an anthracene group in place of the pyrene moiety.
Uniqueness
(1H-Imidazol-1-yl)(pyren-1-yl)methanone is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling or tracking.
Properties
CAS No. |
197157-66-7 |
|---|---|
Molecular Formula |
C20H12N2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
imidazol-1-yl(pyren-1-yl)methanone |
InChI |
InChI=1S/C20H12N2O/c23-20(22-11-10-21-12-22)17-9-7-15-5-4-13-2-1-3-14-6-8-16(17)19(15)18(13)14/h1-12H |
InChI Key |
YVMCUYUULOOICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
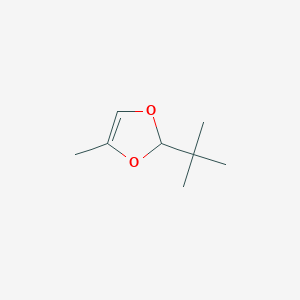

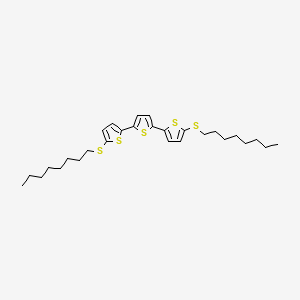

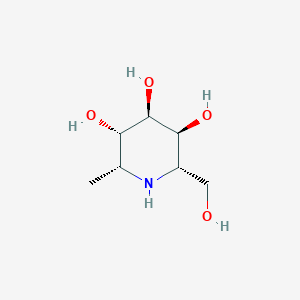


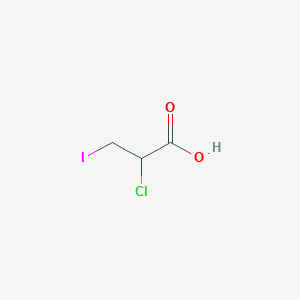
![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
